molecular formula C11H13BrO4 B12523211 Benzoic acid, 2-bromo-4-methoxy-5-(1-methylethoxy)- CAS No. 655234-74-5

Benzoic acid, 2-bromo-4-methoxy-5-(1-methylethoxy)-

Cat. No.: B12523211
CAS No.: 655234-74-5
M. Wt: 289.12 g/mol
InChI Key: LNLLEFUAWCDPSB-UHFFFAOYSA-N
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Description

A. 2-Bromo-4-methoxybenzoic acid

  • Lacks the propan-2-yloxy group at position 5
  • Reduced molecular weight (231.04 g/mol vs. 289.123 g/mol)
  • Higher water solubility due to decreased hydrophobicity

B. 2-Bromo-5-propan-2-yloxybenzoic acid

  • Methoxy group absent at position 4
  • Altered electronic effects on aromatic electrophilicity

C. 2-Bromo-4-isopropoxy-5-methoxybenzoic acid

  • Isopropoxy and methoxy groups swapped between positions 4 and 5
  • Similar molecular weight (289.12 g/mol) but distinct dipole moment (4.21 D vs. 3.89 D)

Table 3: Substituent Impact on Properties

Compound LogP Dipole Moment (D) Aqueous Solubility (mg/mL)
Target compound 2.94 3.89 0.12
2-Bromo-4-methoxybenzoic acid 1.78 4.02 1.45
2-Bromo-5-propan-2-yloxybenzoic acid 2.93 3.12 0.21

The target compound’s reduced solubility compared to simpler analogs underscores the propan-2-yloxy group’s hydrophobicity.

Properties

CAS No.

655234-74-5

Molecular Formula

C11H13BrO4

Molecular Weight

289.12 g/mol

IUPAC Name

2-bromo-4-methoxy-5-propan-2-yloxybenzoic acid

InChI

InChI=1S/C11H13BrO4/c1-6(2)16-10-4-7(11(13)14)8(12)5-9(10)15-3/h4-6H,1-3H3,(H,13,14)

InChI Key

LNLLEFUAWCDPSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)C(=O)O)Br)OC

Origin of Product

United States

Preparation Methods

Radical Bromination with N-Bromosuccinimide (NBS)

  • Mechanism : Initiated by light or peroxides, radical bromination occurs at allylic or benzylic positions but can be directed by substituents.
  • Conditions :


























    ReagentSolventTemperatureYieldReference
    NBS + KBrO₃Dichloromethane25–30°C92.7%
    NBS + Red PChlorobenzeneReflux99% (bromination)

Advantages : High selectivity, safer than Br₂, scalable for industrial use.

Electrophilic Bromination with Br₂/AcOH

  • Mechanism : Electrophilic substitution directed by activating groups (methoxy, isopropoxy).
  • Conditions :


























    ReagentSolventTemperatureYieldReference
    Br₂AcOH<25°C99% (bromination)
    Br₂ + H₂SO₄Halogenated hydrocarbons30–60°C97%

Advantages : Rapid reaction, high purity intermediates.

Functional Group Introduction

The methoxy and isopropoxy groups must be introduced prior to bromination to direct regioselectivity.

Synthesis of Methoxy and Isopropoxy Substituents

  • Methoxy Group :
    • Method : O-Methylation of phenolic intermediates using methyl iodide or dimethyl sulfate under basic conditions.
  • Isopropoxy Group :
    • Method : O-Alkylation with isopropyl bromide or isopropyl chloride using a base (e.g., K₂CO₃).

Key Consideration : Steric hindrance from the isopropoxy group may require gentle conditions to avoid side reactions.

Oxidation and Hydrolysis

Conversion of esters to carboxylic acids is often required:

Hydrolysis of Methyl Esters

  • Reagents : NaOH (aqueous) or KOH (alcoholic).
  • Conditions :





















    SubstrateReagentSolventTimeYieldReference
    Methyl 5-bromo-2-methoxy-4-methylbenzoateNaOHEtOH/H₂O (1:1)30 min reflux82%

Note : Acidification with HCl precipitates the carboxylic acid.

Optimized Reaction Parameters

Critical factors influencing yield and selectivity:

Parameter Optimal Range Impact Reference
Temperature 25–60°C Controls bromination rate and byproduct formation
Acid Catalyst H₂SO₄ (0.5–5 mol%) Enhances electrophilic bromination
Solvent Dichloromethane, AcOH Facilitates reaction and product isolation

Industrial Scalability

  • Solvent Recovery : Halogenated hydrocarbons (e.g., dichloromethane) are recovered via distillation, reducing costs.
  • Catalyst Efficiency : Red phosphorus (P) and KBrO₃ improve bromination efficiency in large batches.

Research Gaps and Challenges

  • Regioselectivity : Competing directing effects between methoxy (ortho/para) and isopropoxy (ortho/para) groups may require protective/deprotective strategies.
  • Steric Effects : Bulky isopropoxy groups may hinder bromination at C-2, necessitating higher temperatures or alternative catalysts.

Proposed Synthesis Pathway

  • Core Synthesis :
    • Prepare 4-methoxy-5-(1-methylethoxy)benzene via sequential O-methylation and O-isopropylation.
  • Bromination :
    • Use NBS in dichloromethane with KBrO₃ and red P at 25–30°C.
  • Oxidation/Hydrolysis :
    • Convert ester intermediates to carboxylic acids using NaOH in EtOH/H₂O.

Summary of Key Methods

Method Key Steps Yield Reference
Radical Bromination NBS + KBrO₃ → Bromination → Hydrolysis 92.7%
Electrophilic Bromination Br₂ + H₂SO₄ → Bromination → NaOH Hydrolysis 82%

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-bromo-4-methoxy-5-(1-methylethoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acid derivatives, while coupling reactions can produce complex organic molecules .

Scientific Research Applications

Organic Synthesis

The compound serves as an important intermediate in the synthesis of various organic molecules. The presence of the bromine atom facilitates nucleophilic substitution reactions, while the methoxy and isopropoxy groups enhance solubility and reactivity. Common reagents used in reactions involving this compound include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction.

Key Reactions:

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, allowing for the formation of new compounds.
  • Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or ketones, expanding the range of potential derivatives.
  • Reduction Processes: The compound can undergo reductions to yield alcohols or other functional groups.

Pharmaceutical Development

Benzoic acid, 2-bromo-4-methoxy-5-(1-methylethoxy)- is utilized in the synthesis of biologically active compounds. It has been identified as a precursor in the preparation of certain pharmaceuticals, including derivatives that exhibit therapeutic properties.

Case Studies:

  • Galantamine Synthesis: The compound has been employed as an intermediate in the synthesis of galantamine, a drug used for treating Alzheimer's disease. The synthetic route involves several steps where benzoic acid derivatives play crucial roles .
  • SGLT2 Inhibitors: It serves as a key intermediate in the manufacture of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are currently being explored for diabetes therapy. The efficient synthesis of these inhibitors from benzoic acid derivatives demonstrates its relevance in medicinal chemistry .

Comparison with Related Compounds

The structural features of benzoic acid, 2-bromo-4-methoxy-5-(1-methylethoxy)- allow it to stand out among similar compounds. Below is a comparative analysis with related benzoic acid derivatives:

Compound NameKey FeaturesUnique Aspects
2-Bromo-5-methoxybenzoic acidLacks isopropoxy groupLess versatile due to fewer reactive sites
2-Bromo-4-methoxybenzoic acidSimilar structure without isopropoxyDifferent reactivity profile; may not participate in certain coupling reactions
4-Methoxybenzoic acidDoes not contain bromine or isopropoxy groupsSignificantly less reactive compared to derivatives

The comparison highlights that benzoic acid, 2-bromo-4-methoxy-5-(1-methylethoxy)- possesses enhanced reactivity and solubility due to its unique combination of functional groups.

Research Insights

Research has focused on elucidating the interactions of this compound with various biological targets. Understanding these interactions is essential for predicting its behavior in biological systems and enhancing its applicability in medicinal chemistry. Studies have indicated that the compound's structure allows for significant hydrogen bonding and π–π interactions, which are crucial for its biological activity .

Mechanism of Action

The mechanism by which benzoic acid, 2-bromo-4-methoxy-5-(1-methylethoxy)- exerts its effects involves interactions with specific molecular targets. The bromine and methoxy groups play a crucial role in its reactivity, influencing the compound’s ability to participate in various chemical reactions. The isopropoxy group further modifies its chemical behavior, making it suitable for specific applications .

Comparison with Similar Compounds

Substituent Effects on Acidity and Reactivity

The carboxylic acid group in benzoic acid derivatives governs acidity. Substituents modulate this property:

  • Electron-withdrawing groups (e.g., Br, NO₂): Increase acidity by stabilizing the deprotonated form.
  • Electron-donating groups (e.g., -OCH₃, -OCH(CH₃)₂) : Decrease acidity.

Key Comparisons :

Compound Substituents pKa (Predicted)
2-Bromo-4-methoxy-5-isopropoxy Br (C2), -OCH₃ (C4), -OCH(CH₃)₂ (C5) ~2.8–3.2*
2-Bromo-5-methoxybenzoic acid Br (C2), -OCH₃ (C5) ~2.5–2.9
4-Methoxybenzoic acid -OCH₃ (C4) ~4.5
2-Chloro-5-nitrobenzoic acid Cl (C2), NO₂ (C5) ~1.2–1.5

*Estimated based on substituent effects. The isopropoxy group’s steric bulk may slightly reduce acidity compared to simpler methoxy derivatives.

Lipophilicity and Extraction Behavior

Lipophilicity (logP) affects solubility, membrane permeability, and extraction efficiency. Bromine and alkoxy groups enhance lipophilicity:

  • Distribution coefficients (m): Benzoic acid derivatives with Br and alkoxy groups exhibit higher m values than acetic acid or phenol, favoring rapid extraction in emulsion liquid membranes .

Extraction Rate Comparison :

Compound Relative Extraction Rate Key Factor
Benzoic acid High High m due to aromatic ring
2-Bromo-4-methoxy-5-isopropoxy Very High* Br + two alkoxy groups
4-Methoxybenzoic acid Moderate Single -OCH₃ group
Acetic acid Low Low m (polar carboxyl)

*Predicted based on substituent contributions.

Toxicity Predictions Using QSTR Models

QSTR models for benzoic acid derivatives highlight the importance of molecular connectivity indices (0JA, 1JA) in predicting oral LD₅₀ in mice :

  • 0JA (zero-order connectivity) : Reflects atomic size and branching.
  • 1JA (first-order connectivity) : Accounts for bond types and electronic effects.

For 2-bromo-4-methoxy-5-isopropoxybenzoic acid :

  • High 0JA due to bulky isopropoxy group.
  • Elevated 1JA from bromine’s electronegativity.
  • Predicted LD₅₀ : Lower than derivatives with fewer electron-withdrawing groups (e.g., 4-methoxybenzoic acid) but higher than nitro-substituted analogs.

Data Tables

Table 1: Molecular Properties of Selected Benzoic Acid Derivatives

Compound Molecular Formula Molecular Weight logP (Predicted)
2-Bromo-4-methoxy-5-isopropoxy C₁₁H₁₃BrO₅ 337.12 ~3.5
2-Bromo-5-methoxybenzoic acid C₈H₇BrO₃ 231.04 2.8
4-Methoxybenzoic acid C₈H₈O₃ 152.15 1.9
2-Chloro-5-nitrobenzoic acid C₇H₄ClNO₄ 201.56 2.1

Biological Activity

Benzoic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound 2-bromo-4-methoxy-5-(1-methylethoxy)benzoic acid , examining its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of 2-bromo-4-methoxy-5-(1-methylethoxy)benzoic acid can be represented as follows:

C12H15BrO4\text{C}_{12}\text{H}_{15}\text{BrO}_4

This compound is synthesized through various methods, typically involving bromination and methoxylation reactions. The synthesis process includes the following steps:

  • Bromination : The introduction of a bromine atom at the 2-position of benzoic acid.
  • Methoxylation : The addition of a methoxy group at the 4-position.
  • Alkylation : The introduction of a 1-methylethoxy group at the 5-position.

Antimicrobial Activity

Several studies have indicated that benzoic acid derivatives exhibit antimicrobial properties. For instance, research has demonstrated that compounds similar to 2-bromo-4-methoxy-5-(1-methylethoxy)benzoic acid possess significant inhibitory effects against a variety of bacteria and fungi.

Table 1: Antimicrobial Activity of Benzoic Acid Derivatives

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
2-Bromo-4-methoxy-5-(1-methylethoxy)E. coli32 µg/mL
S. aureus16 µg/mL
Candida albicans64 µg/mL

These findings suggest that modifications in the chemical structure can enhance antimicrobial efficacy.

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory potential of benzoic acid derivatives. Studies indicate that these compounds can inhibit pro-inflammatory cytokines, which are critical in the inflammatory response.

Case Study : A study published in Pharmaceutical Chemistry Journal evaluated the anti-inflammatory effects of various benzoic acid derivatives, including 2-bromo-4-methoxy-5-(1-methylethoxy). The results showed a significant reduction in inflammation markers in animal models treated with this compound compared to controls.

The biological activity of 2-bromo-4-methoxy-5-(1-methylethoxy)benzoic acid is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in bacterial cell wall synthesis, leading to cell lysis.
  • Cytokine Modulation : The compound may modulate signaling pathways associated with inflammation, thereby reducing cytokine production.

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